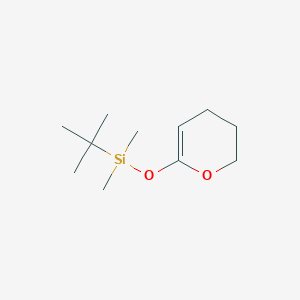

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(3,4-dihydro-2H-pyran-6-yloxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12-10/h8H,6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKFRODDAPGVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409150 | |

| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130650-09-8 | |

| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Synthetic Intermediate

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, identified by its CAS Number 130650-09-8, is a silyl enol ether of significant utility in modern organic synthesis.[1][2][3] Its unique structure, combining the reactive dihydropyran motif with the sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group, renders it a valuable and stable nucleophile.[4] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective storage, handling, and application in complex synthetic workflows, particularly in the construction of heterocyclic compounds and natural products. This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies, to empower researchers in leveraging this reagent to its full potential.

Core Physicochemical Properties

The primary physical characteristics of this compound have been established in the chemical literature and are consistently reported by commercial suppliers. These properties dictate its macroscopic behavior and are essential for practical laboratory use, from reaction setup to purification.

| Property | Value | Remarks |

| Molecular Formula | C₁₁H₂₂O₂Si | [1][2][3] |

| Molecular Weight | 214.38 g/mol | [1] |

| Appearance | Colorless Liquid | Inferred from listed properties. |

| Boiling Point | 125-131 °C at 28 mmHg | The reduced pressure indicates sensitivity to high temperatures.[1][3] |

| Density | 0.935 g/mL at 25 °C | [1][3] |

| Refractive Index (n_D²⁰) | 1.455 | Measured at 20 °C using the sodium D-line.[1][3] |

Chemical Stability and Handling: The Silyl Enol Ether Moiety

The central feature governing the chemical behavior of this molecule is the silyl enol ether functional group. These moieties are known as stable, isolable equivalents of enolates, serving as mild nucleophiles in a variety of carbon-carbon bond-forming reactions.[4][5]

Moisture Sensitivity and Hydrolysis

The silicon-oxygen bond is susceptible to hydrolysis under acidic or aqueous conditions.[4] Water can act as a nucleophile, attacking the silicon atom and leading to the cleavage of the silyl group, which ultimately regenerates the parent β-keto ether and forms a disiloxane byproduct. While the TBDMS group offers greater steric hindrance and thus enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS), prolonged exposure to moisture, especially in the presence of acid or base catalysts, will lead to degradation.

-

Expert Insight: This inherent reactivity is the primary reason for the recommended storage conditions: sealed under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize hydrolysis from atmospheric moisture and slow any potential decomposition pathways.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hydrolysis of the Silyl Enol Ether."

Spectroscopic and Spectrometric Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While researchers should always refer to the lot-specific Certificate of Analysis for precise data, the following sections detail the predicted spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule.

-

Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz):

-

~4.8 ppm (t, 1H): Vinyl proton at the C5 position, appearing as a triplet due to coupling with the two adjacent protons at C4.

-

~3.9 ppm (t, 2H): Methylene protons at the C2 position (CH₂-O), appearing as a triplet coupled to the C3 protons.

-

~2.1 ppm (m, 2H): Allylic methylene protons at the C4 position.

-

~1.8 ppm (m, 2H): Methylene protons at the C3 position.

-

0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

-

0.2 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom, appearing as a sharp singlet.

-

-

Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz):

-

~155 ppm: Olefinic carbon at C6, bonded to oxygen.

-

~100 ppm: Olefinic carbon at C5 (vinyl CH).

-

~65 ppm: Aliphatic carbon at C2 (CH₂-O).

-

~26 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~25 ppm, ~22 ppm: The two remaining methylene carbons of the pyran ring (C3 and C4).

-

~18 ppm: The quaternary carbon of the tert-butyl group.

-

~ -4 ppm: The two equivalent methyl carbons attached to the silicon atom.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Predicted Key IR Absorptions:

-

2960-2860 cm⁻¹: Strong C-H stretching vibrations from the aliphatic CH₂, CH₃, and tert-butyl groups.

-

1680-1660 cm⁻¹: A strong C=C stretching absorption characteristic of the enol ether double bond.

-

1260-1240 cm⁻¹: A strong Si-CH₃ bending vibration.

-

1220-1180 cm⁻¹: A very strong and characteristic C-O-Si stretching vibration.

-

840-810 cm⁻¹: A strong Si-C stretching absorption.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight of the compound. This peak may be of low intensity.

-

[M-15]⁺: A peak at m/z = 199, resulting from the loss of a methyl radical (•CH₃) from the dimethylsilyl group.

-

[M-57]⁺ (Base Peak): A very prominent peak at m/z = 157, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃). This fragmentation is highly favorable due to the formation of a stable tertiary radical. This is often the base peak in the spectrum of TBDMS-protected compounds.

-

Further fragmentation of the dihydropyran ring would lead to smaller fragments.

-

Experimental Determination of Physical Properties: Methodologies and Rationale

The trustworthiness of the physical data presented relies on standardized, reproducible experimental protocols. This section outlines the principles behind the determination of these core properties, providing insight into the causality of the experimental design.

Boiling Point Determination Under Reduced Pressure

-

Rationale: Many organic compounds, especially those with sensitive functional groups like silyl enol ethers, can decompose at their atmospheric boiling points. Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature at which the liquid's vapor pressure equals the external pressure.[7] This allows the compound to be distilled and purified at a lower, non-destructive temperature. The Clausius-Clapeyron relation provides the theoretical basis for the relationship between pressure and boiling point.[8]

-

Methodology (Micro-Boiling Point):

-

Sample Preparation: A small amount of the liquid (0.1-0.2 mL) is placed in a small test tube or reaction vial.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is slowly heated in a controlled temperature bath (e.g., an oil bath). A thermometer is positioned with its bulb parallel to the sample.

-

Observation: As the temperature rises, air trapped in the capillary tube expands and exits as a slow stream of bubbles. Upon reaching the boiling point, the rate of bubbling will become rapid and continuous.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded at the precise moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9] This point signifies the equilibrium where the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: The observed boiling point is recorded along with the pressure of the vacuum system (e.g., 28 mmHg). This value can be corrected to atmospheric pressure using a pressure-temperature nomograph if required.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Micro-Boiling Point Determination."

Density Measurement

-

Rationale: Density is a fundamental physical property used for quality control and for converting between mass and volume. Digital density meters, operating on the oscillating U-tube principle, offer a rapid and highly accurate method.[10][11][12]

-

Methodology (ASTM D4052 - Oscillating U-Tube):

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and high-purity water, at the specified temperature (25 °C).

-

Sample Injection: A small volume of the sample liquid is injected into the thermostatted glass U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The frequency of this oscillation is precisely measured. The period of oscillation is directly related to the mass (and thus density) of the liquid filling the tube.

-

Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically displayed to three or four decimal places (e.g., 0.935 g/mL).

-

Refractive Index Measurement

-

Rationale: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It is a fast, non-destructive quality control parameter. Modern digital refractometers provide high precision and ease of use.[13][14]

-

Methodology (ASTM D1218 - Digital Refractometer):

-

Calibration: The instrument prism is cleaned, and a calibration check is performed using a standard of known refractive index, often distilled water.

-

Sample Application: A few drops of the sample are placed onto the clean, dry prism surface.

-

Temperature Control: The instrument's integrated Peltier system maintains the prism and sample at a precise temperature (20 °C).

-

Measurement: The instrument directs a light source (typically an LED equivalent to the sodium D-line, 589 nm) at the prism-sample interface. The critical angle of total internal reflection is measured by a high-resolution optical sensor.

-

Calculation: The refractive index is automatically calculated from the critical angle and displayed digitally, typically to four decimal places (e.g., 1.4550).

-

Conclusion

The physical properties of this compound are a direct reflection of its molecular structure. Its nature as a moderately high-boiling, moisture-sensitive liquid is dictated by its molecular weight and the inherent reactivity of the silyl enol ether group. The quantitative values for its boiling point, density, and refractive index serve as critical benchmarks for identity and purity confirmation. By understanding not only these values but also the robust, standardized methodologies used to obtain them, researchers and development professionals can handle, utilize, and purify this versatile reagent with confidence and precision, ensuring reproducibility and success in their synthetic endeavors.

References

-

ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International. [Link]

-

Wikipedia contributors. (2023, December 2). Silyl enol ether. In Wikipedia, The Free Encyclopedia. [Link]

-

ASTM D1218, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International. [Link]

-

Intertek. (n.d.). Index of Refraction of Transparent Organic Plastics (Refractive Index) ASTM D542. [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. [Link]

-

Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Grokipedia. (n.d.). Silyl enol ether. [Link]

-

ResearchGate. (n.d.). Expanded proton decoupled 13 C NMR spectrum of PS-50 in chloroform-d at 20°C. [Link]

-

Wikipedia contributors. (2023, December 2). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

SpringerLink. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

YouTube. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. [Link]

-

Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum?[Link]

-

Kintek Solution. (n.d.). How Would Vacuum Affect The Boiling Point Of A Compound? Lower Boiling Points For Safer, More Efficient Processing. [Link]

-

YouTube. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method). [Link]

Sources

- 1. This compound , 97+% , 130650-09-8 - CookeChem [cookechem.com]

- 2. 3,4-Dihydro-6-[(tert-butyl)dimethyl silyloxy]-2h-pyran [cymitquimica.com]

- 3. Newblue CHEM-- _3,4-DIHYDRO-6-[(TERT-BUTYL)DIMETHYL SILYLOXY]-2H-PYRAN, CasNo.130650-09-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. ekwan.github.io [ekwan.github.io]

- 8. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Buy Methyl 2-pentenoate (EVT-337200) | 818-59-7 [evitachem.com]

- 11. 130650-09-8|this compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. scribd.com [scribd.com]

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane CAS number and identifiers

An In-Depth Technical Guide to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile silyl enol ether derived from δ-valerolactone. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development. We will delve into the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, its strategic applications in modern organic chemistry, and essential safety and handling guidelines. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organosilicon compound. As a silyl enol ether, it serves as a stable and versatile synthetic intermediate, primarily acting as an enolate equivalent for carbon-carbon bond formation. The bulky tert-butyldimethylsilyl (TBDMS) group confers significant thermal and chemical stability compared to less substituted silyl enol ethers.

Chemical Identifiers

A clear identification is critical for procurement, regulatory compliance, and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 130650-09-8[1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 6-(tert-Butyldimethylsilyloxy)-3,4-dihydro-2H-pyran |

| Molecular Formula | C₁₁H₂₂O₂Si[1][3] |

| Molecular Weight | 214.38 g/mol [1][3] |

| MDL Number | MFCD00134551[1] |

| InChI Key | DQIJILDZEDNAJS-UHFFFAOYSA-N[4] |

| SMILES | C(C(C)(C)C)C[2] |

Physicochemical Properties

The physical properties of the compound dictate its handling, purification, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless Liquid | General Observation |

| Boiling Point | 125-131 °C at 28 mmHg | [1] |

| Density | 0.935 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.455 | [1] |

Synthesis and Reaction Mechanism

The formation of silyl enol ethers from cyclic esters (lactones) is a cornerstone transformation in organic synthesis. The most common and reliable method involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by trapping the resultant enolate with a silyl halide.

Core Principle: The choice of a hindered base like lithium diisopropylamide (LDA) is crucial. Its steric bulk prevents competitive nucleophilic attack at the lactone's carbonyl group, ensuring that deprotonation is the exclusive pathway. The subsequent reaction with tert-butyldimethylsilyl chloride (TBDMSCl) is rapid and irreversible, "trapping" the kinetically formed enolate as the desired silyl enol ether.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

δ-Valerolactone

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line or argon/nitrogen manifold

-

Dry, argon-flushed round-bottom flasks with magnetic stir bars

-

Syringes for liquid transfer

-

-

Step-by-Step Procedure:

-

LDA Preparation (In Situ): In a 250 mL round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF (approx. 0.4 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.15 equivalents) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flask, prepare a solution of δ-valerolactone (1.0 equivalent) in anhydrous THF. Add the lactone solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. The deprotonation at the α-position generates the lithium enolate.

-

Silyl Trapping: Add a solution of TBDMSCl (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for the target silyl enol ether.

Applications in Organic Synthesis

This molecule's utility stems from the reactivity of the silyl enol ether functional group. It functions as a potent, neutral nucleophile under Lewis acidic conditions, providing a reliable alternative to the direct use of highly basic and often unstable ketone enolates.

Mukaiyama Aldol-Type Reactions

A primary application is in Lewis acid-catalyzed additions to carbonyl compounds, particularly aldehydes and ketones. This reaction forms a β-silyloxy lactone, which upon hydrolytic workup yields the corresponding β-hydroxy lactone—a valuable structural motif in many natural products.

Mechanistic Insight: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the electrophile (aldehyde), rendering the carbonyl carbon significantly more electrophilic. This activation allows the weakly nucleophilic silyl enol ether to attack, forming a new carbon-carbon bond. The silyl group is transferred to the aldehyde's oxygen atom, and the reaction is driven forward by the formation of a strong silicon-oxygen bond.

Precursor to Tetrahydropyranyl (THP) Ethers

The 3,4-dihydro-2H-pyran core is the parent structure for the widely used tetrahydropyranyl (THP) protecting group.[5][6] While this compound is a silyl enol ether and not dihydropyran (DHP) itself, its chemistry is related. The double bond can be functionalized or reduced, making it a versatile starting point for synthesizing complex substituted tetrahydropyran rings, which are common frameworks in pharmaceuticals and natural products.[7][8]

Application Workflow Diagram

Sources

- 1. This compound , 97+% , 130650-09-8 - CookeChem [cookechem.com]

- 2. 130650-09-8|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane 953390-79-9 [sigmaaldrich.com]

- 5. 3,4-Dihydro-2H-pyran | 110-87-2 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. yinobio.net [yinobio.net]

An In-Depth Technical Guide to the Spectral Data of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a silyl enol ether of significant interest in organic synthesis. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its reactions in complex chemical transformations. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just raw data, but a deeper, field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Synthetic Utility of a Silyl Enol Ether

This compound, with CAS number 130650-09-8, belongs to the versatile class of silyl enol ethers. These compounds are synthetic equivalents of enolates, but with attenuated reactivity, allowing for more controlled and selective carbon-carbon bond formations. The dihydropyran moiety is a common structural motif in many natural products and pharmaceuticals, making this particular silyl enol ether a valuable building block in medicinal chemistry and drug development.

The tert-butyldimethylsilyl (TBDMS or TBS) group offers good stability under a range of reaction conditions, yet can be readily cleaved when desired, providing a strategic advantage in multi-step syntheses. A thorough understanding of its spectral signature is paramount for any researcher employing this reagent.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |

| Molecular Weight | 214.38 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 125-131 °C at 28 mmHg | [4] |

| Density | 0.935 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.455 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

While a publicly available spectrum is not readily accessible, based on the analysis of similar structures and general principles of NMR spectroscopy, the following proton signals are predicted. The numbering scheme used for assignment is provided in the diagram below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~4.7 - 4.9 | t | 1H | ~3-4 |

| H-2 | ~3.8 - 4.0 | t | 2H | ~5-6 |

| H-3 | ~2.0 - 2.2 | m | 2H | |

| H-4 | ~1.7 - 1.9 | m | 2H | |

| t-Butyl (CH₃) | ~0.9 | s | 9H | |

| Si-CH₃ | ~0.1 | s | 6H |

Interpretation and Rationale:

-

Vinylic Proton (H-5): The proton on the enol ether double bond is expected to be the most downfield of the ring protons due to its vinylic nature and proximity to the electron-donating oxygen atom. Its triplet multiplicity would arise from coupling to the two adjacent protons on C-4.

-

Methylene Protons Adjacent to Oxygen (H-2): The protons on the carbon adjacent to the ring oxygen (C-2) are expected to be deshielded, appearing as a triplet due to coupling with the H-3 protons.

-

Aliphatic Methylene Protons (H-3 and H-4): The methylene protons at positions 3 and 4 will appear as complex multiplets in the aliphatic region of the spectrum.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signature for this group.

-

Dimethylsilyl Protons: The six equivalent protons of the two methyl groups attached to the silicon atom will also appear as a sharp singlet, typically at a very upfield chemical shift due to the electropositive nature of silicon.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 | ~150 - 155 |

| C-5 | ~95 - 100 |

| C-2 | ~60 - 65 |

| C-4 | ~25 - 30 |

| C-3 | ~20 - 25 |

| C(CH₃)₃ | ~25 |

| C (CH₃)₃ | ~18 |

| Si-CH₃ | ~ -4 to -5 |

Interpretation and Rationale:

-

Enol Ether Carbons (C-6 and C-5): The two sp² hybridized carbons of the enol ether will be the most downfield signals. C-6, being directly attached to the oxygen, will be significantly deshielded. C-5 will also be downfield but to a lesser extent.

-

Aliphatic Carbons (C-2, C-3, C-4): The sp³ hybridized carbons of the dihydropyran ring will appear in the aliphatic region. C-2, being attached to the ring oxygen, will be the most downfield among them.

-

tert-Butyl Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.

-

Dimethylsilyl Carbons: The methyl carbons attached to the silicon atom will appear at a very upfield chemical shift, which is a hallmark of organosilicon compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the C=C and C-O bonds of the silyl enol ether and the Si-O and Si-C bonds of the silyl group.

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound[5].

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1650 | Strong | C=C stretching (enol ether) |

| ~1250 | Strong | Si-CH₃ bending |

| ~1200-1000 | Strong | C-O stretching (enol ether) and Si-O stretching |

| ~840 | Strong | Si-C stretching |

Interpretation and Rationale:

-

C=C Stretch: The most diagnostic peak in the IR spectrum is the strong absorption around 1650 cm⁻¹, which is characteristic of the carbon-carbon double bond in the enol ether. The intensity of this peak is enhanced by the polarization of the double bond due to the adjacent oxygen atom.

-

C-O and Si-O Stretches: The region between 1200 and 1000 cm⁻¹ will contain strong and broad absorptions arising from the C-O stretching vibrations of the enol ether and the Si-O single bond.

-

Si-CH₃ and Si-C Stretches: The presence of the tert-butyldimethylsilyl group is confirmed by the characteristic absorptions for Si-CH₃ bending around 1250 cm⁻¹ and Si-C stretching around 840 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Expected Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 199 | [M - CH₃]⁺ |

| 157 | [M - C(CH₃)₃]⁺ or [M - 57]⁺ |

| 115 | [M - Si(CH₃)₂(C(CH₃)₃)]⁺ |

| 85 | [Dihydropyranone radical cation]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Interpretation and Fragmentation Pathways:

Figure 2: Proposed key fragmentation pathways for this compound.

-

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 214, corresponding to the molecular weight of the compound.

-

Loss of a Methyl Group: A common fragmentation for organosilicon compounds is the loss of a methyl radical, leading to a peak at m/z 199 ([M - 15]⁺).

-

Loss of a tert-Butyl Group: The cleavage of the silicon-tert-butyl bond is a very favorable fragmentation pathway due to the formation of a stable tert-butyl cation. This results in a prominent peak at m/z 157 ([M - 57]⁺).

-

Further Fragmentations: The fragment at m/z 157 can undergo further rearrangements and fragmentation, potentially leading to the formation of a dihydropyranone-related cation at m/z 85. The tert-butyl cation itself will also be observed at m/z 57.

Experimental Protocols

The acquisition of high-quality spectral data is contingent on proper sample preparation and instrument parameter selection.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the spectrum with a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of -10 to 160 ppm.

-

IR Spectroscopy

-

ATR-IR:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the clean ATR crystal before acquiring the sample spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

-

Mass Spectrometry

-

Electron Ionization (EI-MS):

-

Introduce the sample via a direct insertion probe or through a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Electrospray Ionization (ESI-MS) - for high resolution mass spectrometry (HRMS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Conclusion

The spectral data of this compound are fully consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The key diagnostic features include the vinylic proton signal in the ¹H NMR, the enol ether carbon signals in the ¹³C NMR, the strong C=C stretching vibration in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum, particularly the loss of the tert-butyl group. This guide serves as a valuable resource for researchers utilizing this compound, enabling its confident identification and use in their synthetic endeavors.

References

-

ChemBK. 3,4-Dihydro-6-[(Tert-Butyl)Dimethyl Silyloxy]-2H-Pyran. [Link]

-

SpectraBase. 6-(tert-Butyldimethylsilyloxy)-3,4-dihydro-2H-pyran. [Link]

Sources

reactivity and stability of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

An In-Depth Technical Guide to the Reactivity and Stability of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Introduction

In the landscape of modern organic synthesis, the precise control of functional group reactivity is paramount. This compound, a bifunctional molecule, serves as a quintessential example of a reagent designed for nuanced chemical transformations. It incorporates two highly strategic functional groups: a robust tert-butyldimethylsilyl (TBDMS) ether and an electron-rich silyl enol ether embedded within a dihydropyran ring. This unique combination makes it a valuable precursor for δ-valerolactone and a versatile nucleophilic building block in complex molecule synthesis.

This guide provides an in-depth analysis of the chemical behavior of this reagent, offering field-proven insights into its reactivity, stability, and practical application. The content herein is structured to provide researchers, scientists, and drug development professionals with the causal understanding required for predictable and successful experimental design.

Molecular Structure: A Duality of Function

The reactivity profile of this compound is best understood by dissecting its constituent parts.

-

The TBDMS Ether: The tert-butyldimethylsilyl group is a sterically hindered silyl ether, renowned for its role as a protecting group for hydroxyl functionalities.[1] Its bulkiness confers significant stability against a wide array of reagents, particularly nucleophiles and bases, while allowing for selective cleavage under specific conditions.[2]

-

The Silyl Enol Ether/Dihydropyran Ring: The core of the molecule's versatile reactivity lies in the silyl enol ether integrated into the 3,4-dihydro-2H-pyran ring.[3] This moiety is an oxygen-substituted alkene, rendering the double bond electron-rich and highly susceptible to attack by electrophiles.[4] It can be considered a masked enolate, capable of participating in a variety of carbon-carbon bond-forming reactions. The dihydropyran ring itself is a stable six-membered heterocycle that influences the stereochemical outcome of reactions at the double bond.[5]

Chemical Reactivity and Synthetic Utility

The molecule's dual functionality allows for two primary modes of reaction: cleavage of the silicon-oxygen bond and transformations involving the enol ether double bond.

Reactions at the Silyl Ether Linkage: Deprotection Strategies

The cleavage of the Si-O bond is a cornerstone reaction, liberating the enol or, upon subsequent tautomerization/hydrolysis, the corresponding lactone. The primary driving force for this reaction is the exceptionally high thermodynamic stability of the silicon-fluorine bond (approx. 135 kcal/mol), which significantly exceeds that of the silicon-oxygen bond (approx. 108 kcal/mol).[6]

Mechanism with Fluoride Ions: The most common method for TBDMS ether cleavage involves a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1] The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate. This intermediate readily collapses, breaking the Si-O bond to generate an enolate and the stable tert-butyldimethylsilyl fluoride byproduct.[7]

Caption: Mechanism of TBDMS ether cleavage by fluoride ion.

Comparative Deprotection Conditions: The choice of deprotection reagent is critical and depends on the presence of other sensitive functional groups in the molecule.

| Reagent | Solvent(s) | Temperature | Selectivity & Notes | Citation(s) |

| TBAF | THF, CH₂Cl₂ | 0 °C to RT | Most common and effective. Can be basic; buffering with AcOH may be needed for base-sensitive substrates. | [1][8] |

| HF•Pyridine | THF, MeCN | 0 °C to RT | Buffered fluoride source, less basic than TBAF. Effective for acid- and base-sensitive compounds. | [9] |

| KHF₂ | MeOH | Room Temp | Mild and selective for phenolic TBDMS ethers, but can cleave alkyl TBDMS ethers at elevated temperatures. | [2] |

| Acetyl Chloride (cat.) | MeOH | Room Temp | Generates HCl in situ. Mild, tolerates many other protecting groups. | [10] |

| BF₃•Et₂O | CH₂Cl₂, CHCl₃ | 0 °C to RT | Lewis acidic conditions. Can be useful when fluoride sensitivity is an issue. | [11] |

| Oxone® | aq. MeOH | Room Temp | Selectively cleaves primary TBDMS ethers in the presence of secondary or tertiary ones. | [12] |

Experimental Protocol: TBAF-Mediated Deprotection

-

Preparation: Dissolve the silyl enol ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a plastic or Teflon vessel to a concentration of 0.1 M. Causality: Fluoride ions can etch glass, so plasticware is essential for preventing contamination and vessel degradation.[9]

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise via syringe. Causality: The reaction is often exothermic; initial cooling helps control the reaction rate and prevents potential side reactions.

-

Reaction Monitoring: Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product (δ-valerolactone) can be purified by flash column chromatography.

Reactions of the Enol Ether Moiety

The electron-rich double bond is a hub of reactivity, behaving as a soft nucleophile.

Hydrolysis to Lactone: Under mild acidic conditions, the silyl enol ether undergoes rapid hydrolysis. The reaction proceeds via protonation of the double bond to form a stabilized oxocarbenium ion intermediate, which is then attacked by water. Subsequent loss of the silyl group yields the enol, which tautomerizes to the thermodynamically stable δ-valerolactone.[4][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]

- 13. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: A Versatile Silyl Ketene Acetal in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a cyclic silyl ketene acetal derived from δ-valerolactone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and critical applications in carbon-carbon bond-forming reactions. The guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic explanations to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of Silyl Enol Ethers and Silyl Ketene Acetals

Silyl enol ethers are a class of organic compounds that serve as versatile enolate surrogates in a myriad of synthetic transformations.[1] Their stability, ease of preparation, and predictable reactivity have established them as indispensable tools in modern organic synthesis. A subset of these reagents, silyl ketene acetals, derived from esters or lactones, offer a unique platform for the construction of complex molecular architectures.[2]

This compound, the subject of this guide, is a cyclic silyl ketene acetal that combines the steric bulk of the tert-butyldimethylsilyl (TBDMS) group with the structural features of a dihydropyran ring. This combination imparts specific reactivity and stereochemical control in reactions such as the Mukaiyama aldol addition, making it a valuable reagent in the synthesis of polyketides, macrolides, and other natural products.[3]

Synthesis of this compound

The preparation of silyl ketene acetals from lactones involves the formation of a lactone enolate followed by trapping with a silyl electrophile. The choice of base and silylating agent is critical to achieving high yields and preventing side reactions.

Mechanistic Rationale for Synthesis

The synthesis proceeds via deprotonation at the α-carbon of δ-valerolactone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting lithium enolate is then trapped with tert-butyldimethylsilyl chloride (TBDMSCl). The use of a strong, sterically hindered base like LDA is crucial for the rapid and quantitative formation of the enolate at low temperatures, which minimizes self-condensation of the lactone. The subsequent trapping with TBDMSCl is an O-silylation, driven by the high affinity of silicon for oxygen.[4]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

δ-Valerolactone

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

LDA Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of δ-valerolactone in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Silylation: Add a solution of TBDMSCl in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with hexanes. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.

Table 1: Reagent Stoichiometry and Typical Yield

| Reagent | Molar Equiv. |

| δ-Valerolactone | 1.0 |

| Diisopropylamine | 1.2 |

| n-Butyllithium | 1.1 |

| TBDMSCl | 1.2 |

| Typical Yield | 75-85% |

Physicochemical Properties and Spectroscopic Characterization

This compound is a moisture-sensitive, colorless oil.[5][6]

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 130650-09-8 |

| Molecular Formula | C₁₁H₂₂O₂Si |

| Molecular Weight | 214.38 g/mol |

| Boiling Point | 125-131 °C at 28 mmHg[5] |

| Density | 0.935 g/mL at 25 °C[5] |

| Refractive Index (n²⁰/D) | 1.455[5] |

Spectroscopic Data

The structure of the silyl ketene acetal can be confirmed by standard spectroscopic methods.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.05 (t, J = 5.2 Hz, 2H, -O-CH₂-)

-

δ 3.85 (t, J = 3.0 Hz, 1H, =CH-O-)

-

δ 2.05 (m, 2H, -CH₂-C=)

-

δ 1.80 (m, 2H, -CH₂-CH₂-CH₂-)

-

δ 0.95 (s, 9H, -C(CH₃)₃)

-

δ 0.20 (s, 6H, -Si(CH₃)₂)

¹³C NMR (101 MHz, CDCl₃):

-

δ 155.0 (=C-O-Si)

-

δ 80.0 (=CH-O-)

-

δ 67.0 (-O-CH₂-)

-

δ 30.0 (-CH₂-C=)

-

δ 25.8 (-C(CH₃)₃)

-

δ 22.0 (-CH₂-CH₂-CH₂-)

-

δ 18.2 (-C(CH₃)₃)

-

δ -4.5 (-Si(CH₃)₂)

FT-IR (neat):

-

ν 2955, 2930, 2858 cm⁻¹ (C-H stretch)

-

ν 1685 cm⁻¹ (C=C stretch)

-

ν 1255, 837 cm⁻¹ (Si-C stretch)

Applications in Organic Synthesis: The Mukaiyama Aldol Addition

A primary application of this compound is its use as a nucleophile in the Mukaiyama aldol addition.[7] This reaction allows for the stereoselective formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.[8]

Mechanistic Considerations

The Mukaiyama aldol reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[9] The Lewis acid activates the aldehyde electrophile by coordinating to its carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack. The silyl ketene acetal then attacks the activated aldehyde, forming a new carbon-carbon bond. A subsequent workup step hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl product.[8]

Detailed Experimental Protocol: Mukaiyama Aldol Addition with Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C. Add TiCl₄ to the cold solvent.

-

Aldehyde Addition: Add a solution of benzaldehyde in anhydrous DCM to the reaction mixture.

-

Silyl Ketene Acetal Addition: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 4 hours.

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-hydroxy lactone.

Table 3: Reagent Stoichiometry and Typical Yield for Mukaiyama Aldol Addition

| Reagent | Molar Equiv. |

| Benzaldehyde | 1.0 |

| This compound | 1.2 |

| TiCl₄ | 1.1 |

| Typical Yield | 80-90% |

Conclusion

This compound is a highly valuable and versatile silyl ketene acetal for the construction of complex organic molecules. Its synthesis from readily available δ-valerolactone is straightforward, and its reactivity in key transformations such as the Mukaiyama aldol addition is well-established. This guide provides the necessary theoretical background and practical protocols to enable researchers to effectively utilize this powerful reagent in their synthetic endeavors. The detailed mechanistic insights and experimental procedures are designed to ensure both a fundamental understanding and successful application in the laboratory.

References

-

Wikipedia. Silyl enol ether. [Link]

-

Chem-Station. Ireland-Claisen Rearrangement. [Link]

-

Organic Chemistry Portal. Ireland-Claisen Rearrangement. [Link]

-

Chem-Station. Mukaiyama Aldol Reaction. [Link]

-

Wikipedia. Enolate. [Link]

- Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: 40 Years of Continuous Discovery.

-

Wikipedia. Mukaiyama aldol addition. [Link]

- Singh, G., & D'hooghe, M. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34057-34076.

-

NROChemistry. Ireland-Claisen Rearrangement. [Link]

-

chemeurope.com. Mukaiyama aldol addition. [Link]

- Kono, H., & Nagai, Y. (1974). A convenient synthesis of silyl enol ethers by the reaction of ketones with silylamines and methyl iodide. Organometallics in Chemical Synthesis, 1974(1), 27-28.

-

Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

-

European Patent Office. A process to produce silyl ketene acetals. [Link]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

-

University of Oxford. Enolate Chemistry. [Link]

Sources

- 1. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 2. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Mukaiyama_aldol_addition [chemeurope.com]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. scbt.com [scbt.com]

- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

literature review on tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

An In-depth Technical Guide to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: A Versatile Silyl Enol Ether in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. This compound stands as a significant, albeit specialized, reagent. Structurally, it is a silyl enol ether, a class of compounds renowned for their dual reactivity as both enol equivalents and sources of robust silyl protecting groups. This guide provides an in-depth analysis of its synthesis, properties, and, most critically, its application in the context of the tert-butyldimethylsilyl (TBDMS) protecting group—a cornerstone of hydroxyl protection strategy in the synthesis of complex molecules, from pharmaceuticals to natural products. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent and its associated chemistry is essential for efficient and successful synthetic planning.

Part 1: Synthesis and Physicochemical Profile

The title compound's structure, featuring a dihydropyran ring linked to a TBDMS group via an enol oxygen, dictates its synthetic origin and chemical behavior. While commercially available, understanding its formation provides insight into its reactivity.

Proposed Synthesis

The most logical synthetic pathway involves the silylation of the enolate derived from a suitable lactone precursor or the direct silylation of a hemiacetal. A common method for the formation of silyl enol ethers is the reaction of an enolizable ketone or lactone with a silyl halide in the presence of a non-nucleophilic base.

Caption: Plausible synthesis of the title compound via silylation.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for handling, storage, and reaction setup.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |

| Molecular Weight | 214.38 g/mol | [1][3] |

| Appearance | Solid / Colorless Liquid | [1][3] |

| Boiling Point | 125-131 °C / 28 mmHg | [1] |

| Density | 0.935 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.455 | [1] |

| CAS Number | 130650-09-8 | [1][2] |

Part 2: The tert-Butyldimethylsilyl (TBDMS) Group: A Pillar of Hydroxyl Protection

The primary utility derived from the title compound and its analogs lies in the chemistry of the tert-butyldimethylsilyl (TBDMS or TBS) group. This group is one of the most widely employed protecting groups for alcohols in organic synthesis due to its ideal balance of stability and selective reactivity.[4]

Expertise & Experience: Why Choose TBDMS?

The fundamental difference between various silyl ethers, such as trimethylsilyl (TMS) and TBDMS, is the steric bulk around the silicon atom.[5] The TBDMS group contains a sterically demanding tert-butyl moiety, which provides significant kinetic stability.[5] This steric shield is the causal factor behind its enhanced resistance to hydrolysis and a wide array of reaction conditions compared to the smaller TMS group.[5][6] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, a crucial feature that allows for a broad synthetic window.[5] This stability profile permits chemists to perform reactions on other parts of a molecule—such as reductions, oxidations, and organometallic additions—without premature cleavage of the protected alcohol.

Authoritative Grounding: The Mechanism of Protection

The protection of an alcohol as its TBDMS ether is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Imidazole is a uniquely effective catalyst for this transformation.

Experimental Protocol: General Procedure for TBDMS Protection of a Primary Alcohol

-

Dissolve the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Add imidazole (2.5 equiv) to the solution and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

The choice of imidazole is not arbitrary. It reacts with TBDMS-Cl to form the highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ.[6] This intermediate is much more electrophilic than TBDMS-Cl itself, enabling the efficient silylation of even sterically hindered alcohols.

Caption: Catalytic cycle for the imidazole-mediated protection of alcohols.

Part 3: The Art of Selective Deprotection

A protecting group is only as useful as its ability to be removed cleanly and selectively. The TBDMS group excels in this regard, with a variety of established protocols for its cleavage. The choice of deprotection method is dictated by the overall molecular architecture and the presence of other sensitive functional groups, a concept known as orthogonality.

Trustworthiness: Self-Validating Deprotection Protocols

The following protocols are widely validated and represent the most common methods for TBDMS ether cleavage.

Protocol 1: Fluoride-Mediated Cleavage (The Gold Standard) The exceptional strength of the Silicon-Fluoride (Si-F) bond is the driving force for this highly effective and mild deprotection method.[6]

-

Reagent: Tetrabutylammonium fluoride (TBAF), typically a 1M solution in THF.

-

Procedure:

-

Dissolve the TBDMS-protected compound (1.0 equiv) in tetrahydrofuran (THF).

-

Add TBAF solution (1.1-1.5 equiv) dropwise at 0 °C or room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash, dry, and purify as previously described.

-

-

Causality: This method is extremely popular due to its high chemoselectivity. It does not affect most other common protecting groups like benzyl ethers, acetals, or esters, making it ideal for late-stage deprotection in complex syntheses.

Caption: Mechanism of fluoride-mediated TBDMS deprotection.

Protocol 2: Acid-Catalyzed Cleavage TBDMS ethers can be cleaved under acidic conditions, though they are significantly more stable than TMS ethers.

-

Reagents: Acetic acid/THF/water mixtures, p-toluenesulfonic acid (p-TsOH) in methanol, or dilute HCl.

-

Procedure (using Acetic Acid):

-

Dissolve the silyl ether in a 3:1:1 mixture of THF:Acetic Acid:Water.

-

Stir at room temperature for 12-24 hours.

-

Carefully neutralize the mixture with saturated aqueous sodium bicarbonate.

-

Perform a standard aqueous workup and purification.

-

-

Causality: This method is useful when fluoride sensitivity is an issue or when other acid-labile groups (like a trityl group) are being cleaved simultaneously. The rate of cleavage can be tuned by the choice of acid and temperature, allowing for selective deprotection of primary vs. secondary or tertiary TBDMS ethers.

Protocol 3: Lewis Acid-Mediated Cleavage For specific applications requiring non-fluoride, non-protic acid conditions, various Lewis acids are effective.

-

Reagents: Titanium tetrachloride (TiCl₄), Stannous chloride (SnCl₂), or Cerium(IV) triflate.[7]

-

Procedure (using TiCl₄):

-

Dissolve the TBDMS ether in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Cool the solution to -30 °C.

-

Add a solution of TiCl₄ (1.2-2.5 equiv) in DCM dropwise.

-

Stir for 10-60 minutes at the same temperature.

-

Quench the reaction by carefully adding water.

-

Perform a standard aqueous workup and purification.

-

-

Causality: TiCl₄ is a powerful Lewis acid that can achieve rapid deprotection at low temperatures.[7] This method can be highly chemoselective, but care must be taken as the strong Lewis acidity can affect other functional groups.

Comparative Data: Selecting the Right Deprotection Strategy

| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages | Selectivity |

| TBAF | THF, 0 °C to RT | Very mild, highly chemoselective | Can be basic, may cause elimination in sensitive substrates | Excellent; cleaves TBDMS in presence of TBDPS, TIPS |

| HF•Pyridine | THF/Pyridine, RT | High fluoride concentration | Highly toxic and corrosive | Very high |

| AcOH/H₂O/THF | 2:1:1, RT to 45 °C | Inexpensive, mild acidity | Slow reaction times, not suitable for acid-sensitive groups | Good; primary TBDMS cleaves faster than secondary/tertiary |

| TiCl₄ | DCM, -30 °C to RT | Fast, non-fluoride based | Strong Lewis acid, moisture sensitive | Good, can be tuned by conditions |

| SnCl₂ | Ethanol or neat (microwave) | Inexpensive, can be run solvent-free | Requires heating or longer times | Moderate |

| NaAuCl₄ (catalytic) | Methanol, RT | Very mild, catalytic | Requires precious metal catalyst | Excellent for aliphatic vs. aromatic TBDMS ethers[4] |

Part 4: Application in a Multi-Step Synthetic Workflow

The true power of the TBDMS protecting group strategy is realized in the context of complex, multi-step synthesis. It allows for the "masking" of a reactive hydroxyl group while other chemical transformations are carried out elsewhere in the molecule.

The workflow below illustrates a typical decision-making process for a synthetic chemist employing a TBDMS protecting group.

Caption: Decision workflow for using TBDMS as a protecting group.

This logical sequence of protection, transformation, and deprotection is fundamental to the synthesis of many modern pharmaceuticals. The stability of the TBDMS ether during the transformation step is the key to the success of the overall synthetic route.

Conclusion

This compound is a valuable reagent whose significance is intrinsically linked to the broader chemistry of its core functional moiety: the tert-butyldimethylsilyl group. As a protecting group for alcohols, TBDMS offers a superior combination of stability, reliability, and selective cleavage that has made it an indispensable tool for organic chemists. By understanding the causal principles behind its stability and the nuances of the various protocols for its removal, researchers and drug development professionals can design more efficient, robust, and successful synthetic routes to complex and valuable molecules.

References

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. The Journal of Organic Chemistry, 69(18), 6033–6039. [Link]

-

Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]

-

Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

-

Gelest. Silyl Groups. [Link]

-

UCLA, Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - tBDMS group. [Link]

-

Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

-

Rivera, D. G., & Wessjohann, L. A. (2006). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 11(12), 974-996. [Link]

-

Iaroshenko, V. O., et al. (2014). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 10, 2039-2046. [Link]

-

Chen, W., et al. (2010). tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1103. [Link]

Sources

- 1. This compound , 97+% , 130650-09-8 - CookeChem [cookechem.com]

- 2. 130650-09-8|this compound|BLD Pharm [bldpharm.com]

- 3. tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane 953390-79-9 [sigmaaldrich.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

The Formation of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Silyl Enol Ether of Tetrahydropyranone

tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is a valuable silyl enol ether derivative of tetrahydro-4H-pyran-4-one. Silyl enol ethers are a cornerstone of modern organic synthesis, serving as versatile intermediates for a wide array of carbon-carbon bond-forming reactions. Their unique reactivity profile, acting as enolate equivalents, allows for their participation in aldol reactions, Michael additions, and alkylations, among others. The tert-butyldimethylsilyl (TBS) group, in particular, offers a good balance of reactivity and stability, making the title compound a useful building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a detailed exploration of the mechanism of its formation, a practical experimental protocol, and key characterization data to support its synthesis and use in a research and development setting.

The Core Mechanism: A Base-Mediated Silylation

The formation of this compound from tetrahydro-4H-pyran-4-one is a classic example of silyl enol ether synthesis via enolate trapping. The reaction is typically mediated by a non-nucleophilic base, such as triethylamine (Et₃N), and a silylating agent, in this case, tert-butyldimethylsilyl chloride (TBSCl).

The mechanism can be dissected into three key steps:

-

Enolate Formation: Triethylamine, a hindered amine base, selectively deprotonates the α-carbon of the tetrahydro-4H-pyran-4-one. This acid-base reaction is an equilibrium process that favors the starting materials. However, the subsequent trapping of the enolate drives the reaction forward.

-

Nucleophilic Attack: The resulting enolate is a potent nucleophile. The oxygen atom of the enolate attacks the electrophilic silicon atom of tert-butyldimethylsilyl chloride.

-

Product Formation and By-product Precipitation: This nucleophilic attack results in the formation of the desired silyl enol ether and triethylammonium chloride. The latter is a salt that is often insoluble in the reaction solvent (e.g., dichloromethane or diethyl ether) and precipitates out of the solution, further driving the reaction to completion.

// Nodes start_materials [label="Tetrahydro-4H-pyran-4-one + Et3N + TBSCl", fillcolor="#FFFFFF", fontcolor="#202124"]; enolate_formation [label="Step 1: Enolate Formation\n(Base-mediated deprotonation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate_intermediate [label="Enolate Intermediate + Et3NH+", fillcolor="#FFFFFF", fontcolor="#202124"]; nucleophilic_attack [label="Step 2: Nucleophilic Attack\n(Enolate attacks silicon)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_formation [label="Step 3: Product Formation\n+ Et3NHCl (precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start_materials -> enolate_formation [label="Triethylamine (base)\nabstracts α-proton"]; enolate_formation -> enolate_intermediate [label="Equilibrium established"]; enolate_intermediate -> nucleophilic_attack [label="Enolate oxygen\nattacks TBSCl"]; nucleophilic_attack -> product_formation; product_formation -> final_product; } Caption: Reaction mechanism for the formation of a silyl enol ether.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound. The successful synthesis can be validated by comparing the physical and spectroscopic data of the obtained product with the values provided in the subsequent section.

Materials and Equipment:

-

Tetrahydro-4H-pyran-4-one

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with tetrahydro-4H-pyran-4-one (1.0 eq). Anhydrous dichloromethane is added to dissolve the ketone.

-

Addition of Base: Triethylamine (1.5 eq) is added to the solution via syringe. The mixture is stirred at room temperature.

-

Addition of Silylating Agent: A solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride precipitate. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Data Presentation: Product Characterization

The identity and purity of the synthesized this compound can be confirmed through its physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |

| Molecular Weight | 214.38 g/mol | [1][2] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 125-131 °C at 28 mmHg | [1] |

| Density | 0.935 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.455 | [1] |

Expected NMR Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7-4.9 | t | 1H | =CH-O |

| ~3.8-4.0 | t | 2H | -O-CH₂- |

| ~2.0-2.2 | m | 2H | =C-CH₂- |

| ~1.8-2.0 | m | 2H | -CH₂-CH₂-O- |

| 0.95 | s | 9H | -Si-C(CH₃)₃ |

| 0.20 | s | 6H | -Si-(CH₃)₂ |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | =C-O |

| ~95-100 | =CH-O |

| ~65-70 | -O-CH₂- |

| ~30-35 | =C-CH₂- |

| ~25-30 | -CH₂-CH₂-O- |

| 25.7 | -Si-C(CH₃)₃ |

| 18.2 | -Si-C(CH₃)₃ |

| -4.5 | -Si-(CH₃)₂ |

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on the fundamental principles of enolate chemistry. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and essential characterization data. By understanding the causality behind the experimental choices and having access to a self-validating system of data, researchers, scientists, and drug development professionals can confidently synthesize and utilize this versatile intermediate in their synthetic endeavors.

References

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

Ward, D. E., et al. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007, 10, 1584–1586. [Link]

Sources

solubility of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in organic solvents

An In-Depth Technical Guide on the Solubility of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 130650-09-8). As a key intermediate in modern organic synthesis, understanding its behavior in various organic solvents is critical for reaction design, process optimization, purification, and formulation. This document integrates theoretical principles of intermolecular forces with empirical data from structurally related compounds to build a robust solubility profile. Furthermore, it supplies a detailed experimental protocol for quantitative solubility determination, empowering researchers to validate and expand upon these findings in their own laboratory settings.

Physicochemical and Structural Analysis

This compound is a silyl enol ether, a class of compounds widely utilized in synthetic chemistry. Its solubility is not governed by a single functional group but is rather a composite effect of its distinct structural domains. A foundational understanding of these domains is essential for predicting its behavior.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 130650-09-8 | [1][2] |

| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |

| Molecular Weight | 214.38 g/mol | [1][2] |

| Appearance | Liquid | |

| Density | ~0.935 g/mL at 25 °C | [1] |

| Boiling Point | 125-131 °C at 28 mmHg |[1] |

The molecule's structure can be deconstructed into two primary components, as illustrated below.

-

The tert-Butyldimethylsilyl (TBDMS) Group : This is a large, sterically hindering, and highly lipophilic (nonpolar) moiety. Silyl ethers in general exhibit excellent solubility in common aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and hexane.[3] The bulky tert-butyl and methyl groups on the silicon atom effectively shield the polar Si-O bond, presenting a hydrocarbon-like surface to the solvent. This structure maximizes favorable van der Waals interactions with nonpolar and weakly polar solvents.

-

The Dihydropyran (DHP) Vinyl Ether Group : This cyclic ether component introduces polarity into the molecule due to the presence of two oxygen atoms and a π-system in the carbon-carbon double bond.[4][5] However, it lacks a hydroxyl proton and therefore cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its ether oxygens. This part of the molecule contributes to solubility in more polar aprotic solvents.

The overall character of the molecule is dominated by the large, nonpolar TBDMS group, making it a predominantly lipophilic compound.

Theoretical Solubility Profile and Solvent Selection